1-Bromodibenzo-p-dioxin
CAS No.: 105908-71-2
Cat. No.: VC20746123
Molecular Formula: C12H7BrO2
Molecular Weight: 263.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105908-71-2 |
|---|---|
| Molecular Formula | C12H7BrO2 |
| Molecular Weight | 263.09 g/mol |
| IUPAC Name | 1-bromodibenzo-p-dioxin |
| Standard InChI | InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
| Standard InChI Key | HEAUGIUDKRRLPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br |
Introduction
Chemical Identity and Structure
1-Bromodibenzo-p-dioxin is defined by its specific molecular structure and chemical properties that distinguish it from other halogenated dibenzo-p-dioxins. Table 1 presents the key chemical identity parameters of this compound based on authoritative chemical databases.
Table 1: Chemical Identity and Properties of 1-Bromodibenzo-p-dioxin
| Property | Value |
|---|---|
| CAS No. | 105908-71-2 |
| Molecular Formula | C12H7BrO2 |
| Molecular Weight | 263.09 g/mol |
| IUPAC Name | 1-bromodibenzo-p-dioxin |
| Standard InChI | InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
| SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br |
| PubChem Compound ID | 60060 |
The structural framework of 1-Bromodibenzo-p-dioxin consists of a dibenzo-p-dioxin core with a bromine atom attached at position 1. The dibenzo-p-dioxin skeleton is composed of two benzene rings connected by two oxygen bridges, forming a tricyclic system. This structure gives the molecule distinctive physical and chemical properties that influence its environmental behavior and potential biological interactions.
Unlike polyhalogenated dibenzo-p-dioxins with multiple halogen substituents at various positions, particularly the extensively studied 2,3,7,8-substituted congeners, 1-Bromodibenzo-p-dioxin has only a single bromine atom. This structural characteristic significantly affects its physical properties, environmental fate, and potential toxicological profile.
Classification and Relationship to Other Dioxins
To properly contextualize 1-Bromodibenzo-p-dioxin, it is essential to understand its position within the broader family of halogenated dibenzo-p-dioxins, which includes both chlorinated and brominated variants.
Halogenated dibenzo-p-dioxins represent a class of compounds that can contain from 1 to 8 halogen atoms (chlorine or bromine) substituted at various positions on the dibenzo-p-dioxin skeleton. The Environmental Protection Agency (EPA) documentation identifies 75 possible polychlorinated dibenzo-p-dioxin (PCDD) congeners and, by structural analogy, 75 possible polybrominated dibenzo-p-dioxin (PBDD) congeners, each defined by a unique substitution pattern .
Among these congeners, the 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) is recognized as the most toxic and extensively studied member of this class . 1-Bromodibenzo-p-dioxin, with its single bromine substituent at position 1, represents one of the 75 possible PBDD congeners but has a substitution pattern that differs significantly from the more toxic 2,3,7,8-substituted variants.
Table 2: Comparison of 1-Bromodibenzo-p-dioxin with Related Compounds
| Compound | Substitution Pattern | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-Bromodibenzo-p-dioxin | Single Br at position 1 | C12H7BrO2 | 263.09 g/mol |
| 1-Chlorodibenzo-p-dioxin | Single Cl at position 1 | C12H7ClO2 | 218.63 g/mol |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | Cl at positions 2,3,7,8 | C12H4Cl4O2 | 321.97 g/mol |
| 2,3,7,8-Tetrabromodibenzo-p-dioxin | Br at positions 2,3,7,8 | C12H4Br4O2 | 499.78 g/mol |
The chlorinated analog of 1-Bromodibenzo-p-dioxin is 1-Chlorodibenzo-p-dioxin, which has similar structural characteristics but contains a chlorine atom instead of bromine at position 1 . Both compounds represent monohalogenated dibenzo-p-dioxins with substitution at position 1, distinguishing them from the more extensively studied and regulated 2,3,7,8-substituted congeners.
Environmental Sources and Fate
While specific information on the environmental sources and fate of 1-Bromodibenzo-p-dioxin is limited in the available literature, insights can be derived from knowledge about related halogenated dioxins.
Chlorinated dibenzo-p-dioxins are documented to occur as byproducts from various industrial processes, including the manufacture of organochlorides, paper bleaching, chlorination in water treatment plants, and municipal and industrial waste incineration . Natural sources such as volcanoes and forest fires can also contribute to environmental levels of these compounds. By analogy, brominated dibenzo-p-dioxins might form through similar processes where bromine is present instead of or alongside chlorine.
Chlorinated dibenzo-p-dioxins are classified as persistent organic pollutants (POPs) due to their environmental stability and resistance to degradation . The degree of halogenation typically correlates with persistence, with more heavily halogenated congeners generally exhibiting greater resistance to degradation. As a monobrominated compound, 1-Bromodibenzo-p-dioxin might exhibit different environmental persistence characteristics compared to more heavily brominated congeners, but this remains to be specifically investigated.
Toxicological Profile
The toxicology of halogenated dibenzo-p-dioxins is highly dependent on specific congener structure, particularly the number and position of halogen substituents. While specific toxicological data for 1-Bromodibenzo-p-dioxin is limited, understanding the general mechanisms of dioxin toxicity provides contextual framework.
Dioxin-like compounds typically exert their toxic effects by binding to the aryl hydrocarbon receptor (AhR), a soluble intracellular ligand-activated transcription factor . This binding initiates a complex signaling cascade involving the aryl hydrocarbon receptor nuclear translocator, ultimately leading to alterations in gene expression . The affected genes include oncogenes, growth factors, receptors, hormones, and drug-metabolizing enzymes, with these changes in transcription and translation believed to underlie many of the toxic effects associated with dioxin exposure .
The binding affinity for the AhR, and consequently the toxicity, depends significantly on the specific structure of the dioxin congener . Research has established that 2,3,7,8-substituted congeners generally have the highest affinity for the AhR and are considered the most toxic . Since 1-Bromodibenzo-p-dioxin has a different substitution pattern, with bromine at position 1 rather than at the 2,3,7,8 positions, its interaction with the AhR and resulting toxicological profile would likely differ substantially from the more extensively studied congeners.
Analytical Methods
The detection and quantification of halogenated dibenzo-p-dioxins, including 1-Bromodibenzo-p-dioxin, typically require sophisticated analytical techniques. According to EPA methodologies, these compounds can be determined using high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) .
The analytical process generally involves:
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Sample extraction from the environmental or biological matrix
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Clean-up procedures to remove potential interferents
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Concentration of the extract
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Instrumental analysis using HRGC/HRMS
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Quantification using appropriate calibration standards
The EPA documentation defines all abbreviations and symbols within the methodology document and recommends that definitions used in Standard Operating Procedures (SOPs) should be consistent with those used in ASTM D1356 . For 1-Bromodibenzo-p-dioxin specifically, analytical methods would need to be optimized considering its unique physical and chemical properties, including its mass spectral characteristics, chromatographic behavior, and extraction efficiency from various matrices.
Research Gaps and Future Directions
Based on the limited specific information available about 1-Bromodibenzo-p-dioxin, significant knowledge gaps exist regarding this particular congener. Future research priorities should include:
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Comprehensive physicochemical characterization to understand its behavior in environmental systems, including:
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Solubility in water and organic solvents
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Vapor pressure and Henry's Law constant
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Octanol-water partition coefficient
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Photodegradation potential
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Toxicological assessment, particularly:
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Binding affinity for the AhR
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Potential to cause dioxin-like effects in cellular and animal models
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Structure-activity relationship compared to other halogenated dioxins
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Relative potency compared to 2,3,7,8-TCDD
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Environmental investigations:
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Potential sources and formation pathways
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Environmental occurrence and distribution
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Degradation mechanisms and half-life in various environmental compartments
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Bioaccumulation potential in aquatic and terrestrial food chains
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Analytical methodology development:
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Optimization of extraction procedures for various matrices
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Chromatographic separation from other halogenated dioxins
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Mass spectrometric detection parameters
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Validation of methods for environmental and biological samples
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Regulatory considerations:
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Evaluation of the need for including 1-Bromodibenzo-p-dioxin in monitoring programs
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Assessment of its significance within the broader context of halogenated dioxins
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Addressing these knowledge gaps would provide a more complete understanding of 1-Bromodibenzo-p-dioxin and its potential significance as an environmental contaminant or compound of toxicological interest.
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